molecular formula C16H12 B165426 2-Phenylnaphthalene CAS No. 612-94-2

2-Phenylnaphthalene

Cat. No.: B165426
CAS No.: 612-94-2
M. Wt: 204.27 g/mol
InChI Key: TURIHPLQSRVWHU-UHFFFAOYSA-N
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Description

2-Phenylnaphthalene is an organic compound with the molecular formula C₁₆H₁₂. It consists of a naphthalene ring substituted with a phenyl group at the second position. This compound is known for its aromatic properties and is used in various scientific and industrial applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Phenylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, sulfuric acid.

Major Products:

Mechanism of Action

The mechanism of action of 2-Phenylnaphthalene and its derivatives involves the inhibition of pro-inflammatory mediators. This is achieved by downregulating the MAPK and NF-κB pathways in macrophage cells. The compound decreases the expression of inducible nitric oxide synthase and cyclooxygenase-II, thereby reducing the production of nitric oxide, interleukin-6, and tumor necrosis factor-α .

Comparison with Similar Compounds

  • 1-Phenylnaphthalene
  • Biphenyl
  • Naphthalene

Comparison: 2-Phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1-Phenylnaphthalene, it has different reactivity and stability. Biphenyl and naphthalene, while structurally related, do not possess the same substitution pattern, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURIHPLQSRVWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060614
Record name 2-Phenylnaphthalene
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Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

612-94-2, 35465-71-5
Record name 2-Phenylnaphthalene
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Record name 2-Phenylnaphthalene
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Record name Naphthalene, phenyl-
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Record name 2-PHENYLNAPHTHALENE
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Record name 2-Phenylnaphthalene
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Synthesis routes and methods I

Procedure details

A mixture of 14.6 g. of 2-tetralone, 20 g. of phenyl magnesium bromide, and 200 ml. of diethyl ether is stirred for 4 hours and then refluxed for one hour. The mixture is acidified with the addition of 200 ml. of 1 N hydrochloric acid, filtered, and extracted with diethyl ether. The extracts are combined, washed with water to neutrality, filtered, dried and evaporated; unchanged 2-tetralone is removed by distillation. The residue, containing 2-phenyl-3,4-dihydronaphthalene is mixed with 25 g. of 5 percent palladium-on-charcoal catalyst; the resulting mixture is heated to 200° C for 6 hours, cooled, diluted with 250 ml. of chloroform, filtered, and evaporated to give 2-phenylnaphthalene.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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